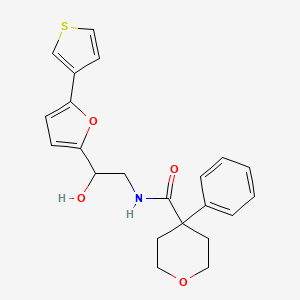

![molecular formula C10H20N2O B2917605 4-[(3R)-piperidin-3-ylmethyl]morpholine CAS No. 1807939-63-4](/img/structure/B2917605.png)

4-[(3R)-piperidin-3-ylmethyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[(3R)-piperidin-3-ylmethyl]morpholine” is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 . It is a research use only product .

Synthesis Analysis

The synthesis of morpholine derivatives, including “this compound”, can be accomplished through various methods. One approach involves a two-step process that includes a Mannich reaction followed by a Michael addition reaction under mild conditions . Another method involves the synthesis of morpholines from 1,2-amino alcohols and related compounds .Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring with the formula C10H20N2O .Physical and Chemical Properties Analysis

“this compound” is a solid compound . Other physical and chemical properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen

Structural and Reactivity Studies

Research on related structures to 4-[(3R)-piperidin-3-ylmethyl]morpholine has focused on understanding their structural properties and reactivity. For instance, the study of substituted aryl(indol-3-yl)methylium ions has provided insights into the reactivity of morpholine and piperidine derivatives through kinetic studies and electrophilicity measurements, highlighting the potential for predicting nucleophilic reaction partners (Follet, Berionni, Mayer, & Mayr, 2015).

Pharmacological Applications

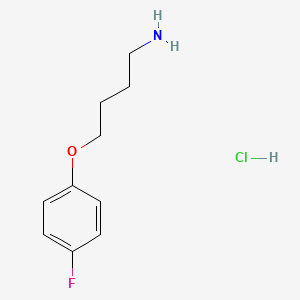

Compounds with a 4-phenoxypiperidine core, structurally related to this compound, have been identified as potent H3 antagonists. Their pharmacological efficacy has been demonstrated in vivo, providing a basis for the development of new therapeutic agents targeting histamine receptors (Dvorak et al., 2005).

Antiproliferative Activity

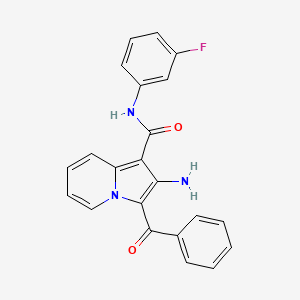

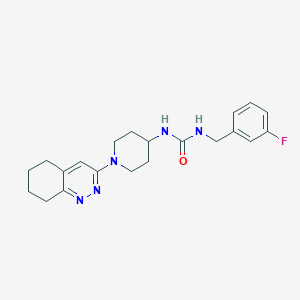

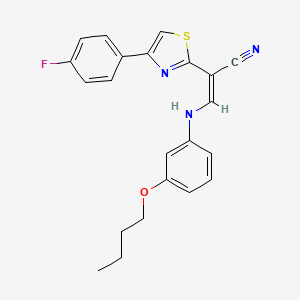

Synthesis and structural exploration of novel heterocycles, such as the one derived from this compound, have shown significant antiproliferative activity. These findings, supported by detailed structural characterization, suggest potential applications in the development of new anticancer drugs (Benaka Prasad et al., 2018).

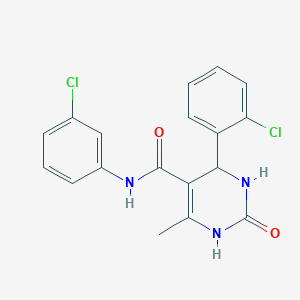

Antifungal and Antitumor Activity

Research into the synthesis of novel thiazol-4-ones and morpholino derivatives has demonstrated significant antifungal and antitumor activities. These studies highlight the potential of such compounds in developing new treatments for fungal infections and cancer, underscoring the versatile applications of morpholine and piperidine derivatives in medicinal chemistry (Insuasty et al., 2013).

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations, related to the structure of this compound, have been used to design ionic liquid crystals. These materials exhibit a variety of mesomorphic behaviors, indicating potential applications in advanced materials science for electronic displays and photonic devices (Lava, Binnemans, & Cardinaels, 2009).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “4-[(3R)-piperidin-3-ylmethyl]morpholine” are not mentioned in the available resources, morpholine derivatives are being studied for their diverse biological and therapeutic effects . This suggests that “this compound” could potentially be explored in similar contexts.

Wirkmechanismus

Target of Action

Morpholine-modified agents have been studied for their antibacterial properties, particularly againstStaphylococcus aureus .

Mode of Action

The compound interacts with its targets through a multitarget mechanism . The most active complex, Ru (II)-3, exhibits strong potency against Staphylococcus aureus, demonstrating excellent bactericidal efficacy and the ability to overcome bacterial resistance . It can destroy the bacterial membrane and induce ROS production in bacteria .

Biochemical Pathways

It’s known that the compound can inhibit the secretion of bacterial exotoxins and enhance the activity of many existing antibiotics .

Pharmacokinetics

Piperidine derivatives, which include this compound, are known for their wide variety of biological activities and are a vital fundament in the production of drugs .

Result of Action

The molecular and cellular effects of 4-[(3R)-piperidin-3-ylmethyl]morpholine’s action include the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS) production in bacteria . This leads to the death of the bacteria, overcoming bacterial resistance .

Action Environment

The compound’s effectiveness against bacterial infections suggests that it may be stable and effective in various biological environments .

Eigenschaften

IUPAC Name |

4-[[(3R)-piperidin-3-yl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFVQZQTMWKLKX-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807939-63-4 |

Source

|

| Record name | 4-{[(3R)-piperidin-3-yl]methyl}morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2917527.png)

![2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide](/img/structure/B2917529.png)

![1-(4-hydroxyphenyl)-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2917531.png)

![2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2917535.png)

![Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B2917539.png)

![N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B2917540.png)

![3-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B2917542.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B2917544.png)